Thiocyanic acid, 4-chlorobenzyl ester
Overview
Description
Synthesis Analysis
CBTC can be synthesized via various methods, including the reaction of 4-chlorobenzyl alcohol with thiocyanic acid in the presence of an acid catalyst. The resulting product is then purified using standard laboratory techniques such as distillation and chromatography.Molecular Structure Analysis
The chemical structure of CBTC consists of a thiocyanate group (-C≡N) and a 4-chlorobenzyl group (-C6H4Cl) attached to a central carbon atom via an ester bond (-COO-).Chemical Reactions Analysis
Thiocyanic acid, the parent compound of CBTC, has been observed spectroscopically . The salts and esters of thiocyanic acid are known as thiocyanates . The esters of thiocyanic acid have the general structure R−S−C≡N, where R stands for an organyl group .Physical And Chemical Properties Analysis
CBTC is a colorless to yellowish liquid with a molecular formula of C8H6ClNS. It has a molecular weight of 187.65 g/mol and a boiling point of 272°C. CBTC is soluble in organic solvents such as ethyl acetate, methanol, and chloroform.Scientific Research Applications
Antibacterial, Antiparasitic and Anticancer Activities
Thiocyanates, including 4-Chlorobenzyl thiocyanate, are common in natural products, synthetic drugs, and bioactive molecules. Many thiocyanate derivatives show excellent antibacterial , antiparasitic , and anticancer activities .
Construction of SCN-Containing Small Organic Molecules
Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules. This process has broad application prospects .
Direct Introduction of SCN Groups
The direct introduction method mainly includes nucleophilic reaction, electrophilic reaction, and free radical reaction, which can simply and quickly introduce SCN groups at the target sites to construct thiocyanates .
Green Chemistry Applications
Recent advances in photochemical and electrochemically induced thiocyanation provide a greener approach for SCN-containing compound formation . These techniques use light or electrical energy (electron transfer) as a direct energy source without using an initiator or reagent .
Formation of Carbon-Sulfur Bonds
Significant development in photo- and electro-chemically induced thiocyanation procedures has been made in recent years for the conception of carbon-sulfur bonds and synthesis of pharmaceutically important molecules .
Synthesis of Sulfur Heterocycles and Sulfur-Containing Compounds
4-Chlorobenzyl thiocyanate can be used as a synthetic precursor for a range of sulfur heterocycles and sulfur-containing compounds, such as sulfides, disulfides, thiols, thioethers, isothiocyanates, trifluoromethylthiolates, and thiocarbamates .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various cellular components, such as proteins and enzymes, to exert their effects .
Mode of Action
For instance, 2,4-dichlorobenzyl thiocyanate, a related compound, has been reported to alter microtubule morphology, which can disrupt cell division and other critical cellular functions .
Biochemical Pathways
For example, some thiocyanate compounds have been found to inhibit the biosynthesis of very-long-chain fatty acids (VLCFAs) .
Pharmacokinetics
It’s known that cyanide, a related compound, is rapidly absorbed, distributed, metabolized, and eliminated in various animal models .
Result of Action
For instance, 2,4-dichlorobenzyl thiocyanate has been found to alter microtubule morphology, which can disrupt cell division and other critical cellular functions .
properties
IUPAC Name |
(4-chlorophenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCVXZQSGKZLSOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174934 | |
Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiocyanic acid, 4-chlorobenzyl ester | |
CAS RN |
2082-64-6 | |
Record name | (4-Chlorophenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2082-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorbenzylthiocyanat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56501 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiocyanic acid, 4-chlorobenzyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does 4-Chlorobenzyl thiocyanate exert its antimitotic effect? Does it share a similar mechanism of action with other known antimitotic agents?
A1: While the exact mechanism of action of 4-Chlorobenzyl thiocyanate remains to be fully elucidated, research suggests it directly interacts with tubulin, the protein subunit of microtubules. [] Microtubules are crucial for cell division, forming the mitotic spindle that separates chromosomes. By disrupting microtubule dynamics, 4-Chlorobenzyl thiocyanate prevents proper cell division. Interestingly, unlike some antimitotic agents that completely depolymerize microtubules, 4-Chlorobenzyl thiocyanate induces a distinct morphological change. It causes the disappearance of most normal microtubules, leaving behind bundled or aggregated tubulin-containing structures. [] This unique effect sets it apart from other antimitotics and warrants further investigation.
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